molecular formula C5H6FN3 B8269873 5-Fluoropyridine-3,4-diamine CAS No. 1232432-17-5

5-Fluoropyridine-3,4-diamine

Cat. No.: B8269873
CAS No.: 1232432-17-5
M. Wt: 127.12 g/mol
InChI Key: YJYSBVMCRWXDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoropyridine-3,4-diamine is a fluorinated pyridine derivative . Fluoropyridines are important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H6FN3 . The presence of the fluorine atom as a strong electron-withdrawing substituent in the aromatic ring contributes to its unique physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving fluoropyridines are primarily redox reactions . Electrochemistry is a convenient method for studying these redox mechanisms . The oxidation of dihydropyridines to the corresponding pyridine derivatives is the principal metabolic route in biological systems .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 127.12 . It has a boiling point of 303.9°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Future Directions

Fluoropyridines, including 5-Fluoropyridine-3,4-diamine, have potential applications in various fields. They are used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . The interest in the development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . Future research may focus on the development of more efficient synthesis methods and the exploration of new applications for these compounds.

Properties

CAS No.

1232432-17-5

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoropyridine-3,4-diamine

InChI

InChI=1S/C5H6FN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9)

InChI Key

YJYSBVMCRWXDFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)N

Origin of Product

United States

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